molecular formula C6H6N2O2S B12920574 6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 7597-77-5

6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B12920574
CAS No.: 7597-77-5
M. Wt: 170.19 g/mol
InChI Key: BWZNCMUUJCVPNI-UHFFFAOYSA-N
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Description

6-Acetyl-2-sulfanylidene-1H-pyrimidin-4-one (CAS 7597-77-5) is a thioxopyrimidinone derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C6H6N2O2S and a molecular weight of 170.19 g/mol, this compound is characterized by an electron-withdrawing acetyl group at position 6 and a sulfanylidene (thione) group at position 2, which enhances its hydrogen-bonding capacity and potential for metal-ligand complex formation . Studies on this compound and its analogues have demonstrated notable biological activities. It has exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans . Furthermore, its anticancer potential has been evaluated in vitro , where it induced apoptosis and inhibited cell proliferation in several cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), with reported IC50 values in the low micromolar range . The structure-activity relationship (SAR) indicates that the acetyl and sulfanylidene substituents are key to its bioactivity, making it a valuable candidate for further structure-activity relationship (SAR) studies and the development of novel therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7597-77-5

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C6H6N2O2S/c1-3(9)4-2-5(10)8-6(11)7-4/h2H,1H3,(H2,7,8,10,11)

InChI Key

BWZNCMUUJCVPNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=S)N1

Origin of Product

United States

Biological Activity

6-Acetyl-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 7597-77-5
  • Molecular Formula : C7H6N2OS
  • Molecular Weight : 158.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity and influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies show that the compound induces apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle proteins.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12Induces apoptosis
MCF-7 (breast cancer)15Inhibits cell proliferation
A549 (lung cancer)10Causes cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrimidine ring can enhance or diminish biological efficacy. For instance, the presence of an acetyl group at position 6 and a sulfanylidene group at position 2 has been linked to improved antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A study published in EurekaSelect evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The study highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one becomes evident when compared to pyrimidinone derivatives with variations at key positions. Below is a systematic analysis of substituent effects and research findings:

Substituent Variations at Position 6

  • 6-Amino-2-sulfanylpyrimidin-4(3H)-one (, Compound 1): Substituent: Amino (-NH₂) at position 6. Key Differences: The amino group is electron-donating, increasing ring basicity compared to the electron-withdrawing acetyl group. This enhances nucleophilicity, making it reactive in alkylation or acylation reactions (e.g., benzylation to form Compound 2 in ) . Biological Relevance: Such derivatives are intermediates in synthesizing CDK2 inhibitors, highlighting the role of substituent electronics in target binding .
  • 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one ():

    • Substituent : Methyl (-CH₃) at position 6.
    • Key Differences : The methyl group is less bulky and electron-neutral compared to acetyl. This reduces steric hindrance and may improve metabolic stability.
    • Physical Properties : Molecular weight = 156.21 g/mol; methylsulfanyl (-S-CH₃) at position 2 forms a thioether, which lacks tautomerism observed in thiones .

Substituent Variations at Position 2

  • 6-Amino-1-phenyl-2-sulfanylidenepyrimidin-4-one (): Substituent: Sulfanylidene (=S) at position 2 and phenyl at position 1. The thione group enables tautomerization, affecting hydrogen-bonding patterns in crystal structures .
  • 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (): Substituent: Propargylsulfanyl (-S-C≡CH) at position 2. Key Differences: The nitro (-NO₂) group at position 5 is strongly electron-withdrawing, reducing ring electron density. The propargyl group enables click chemistry applications, a feature absent in the target compound .

Structural Modifications with Fused Rings or Bulky Groups

  • 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one (): Structure: Fused pyrimido-pyrimidinone system. Key Differences: The fused ring increases planarity and rigidity, enhancing interactions with planar binding pockets (e.g., enzyme active sites). Crystallographic data (R factor = 0.035) confirms a well-defined structure .
  • 6-(1-Adamantyl)-2-sulfanylidene-1H-pyrimidin-4-one ():

    • Substituent : 1-Adamantyl at position 6.
    • Key Differences : The adamantyl group confers extreme lipophilicity and steric bulk, likely improving blood-brain barrier penetration but reducing aqueous solubility .

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Acetyl (6), Sulfanylidene (2) C₆H₅N₂O₂S 169.18 Electron-withdrawing, tautomerism
6-Amino-2-sulfanylpyrimidin-4(3H)-one Amino (6), Sulfanyl (2) C₄H₅N₃OS 143.16 CDK2 inhibitor intermediate
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one Methyl (6), Methylsulfanyl (2) C₆H₈N₂OS 156.21 Thioether, metabolic stability
6-(1-Adamantyl)-2-sulfanylidene-1H-pyrimidin-4-one Adamantyl (6), Sulfanylidene (2) C₁₅H₁₈N₂OS 274.38 Lipophilic, CNS-targeting potential
6-Amino-1-phenyl-2-sulfanylidenepyrimidin-4-one Phenyl (1), Amino (6), Sulfanylidene (2) C₁₀H₈N₄OS 248.26 Aromatic bulk, crystallographic utility

Research Findings and Implications

  • Biological Activity: Derivatives like 6-amino-2-sulfanylpyrimidin-4(3H)-one are precursors to CDK2 inhibitors, suggesting that substituents at positions 2 and 6 critically influence kinase binding .
  • Crystallography : Compounds with sulfanylidene groups (e.g., ) exhibit well-resolved crystal structures, aiding in drug design by elucidating hydrogen-bonding networks .

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